4-(Chloromethyl)phenyl acetate

Catalog No.
S705882
CAS No.
39720-27-9
M.F
C9H9ClO2
M. Wt
184.62 g/mol
Availability
In Stock
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4-(Chloromethyl)phenyl acetate

CAS Number

39720-27-9

Product Name

4-(Chloromethyl)phenyl acetate

IUPAC Name

[4-(chloromethyl)phenyl] acetate

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3

InChI Key

OKRCXSCDWKJWSW-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)CCl

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCl

4-(Chloromethyl)phenyl acetate, with the chemical formula C₉H₉ClO₂ and CAS number 39720-27-9, is an organic compound characterized by the presence of a chloromethyl group attached to a phenyl ring that is further esterified with acetic acid. This compound is a colorless to pale yellow liquid with a molecular weight of approximately 182.62 g/mol. It is known for its reactivity due to the chloromethyl group, which can participate in various

  • Protein crosslinking: The chloromethyl group can potentially react with nucleophilic groups (such as amines) on protein side chains, forming covalent linkages between proteins. This can be helpful in studying protein-protein interactions [].
  • Affinity chromatography: The molecule could be immobilized on a solid support, and proteins with specific affinities for the chloromethyl or phenyl groups could be captured for further analysis [].
  • Chlorine atom: The presence of chlorine suggests potential irritant and corrosive properties. It's advisable to handle the compound with gloves and in a well-ventilated fume hood [].
  • Ester functionality: Esters can be flammable and may decompose upon heating.

  • Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-(chloromethyl)phenol and acetic acid.
  • Reduction Reactions: The compound can also be reduced to produce corresponding alcohols or other functional groups depending on the reducing agent used.

These reactions highlight its versatility as a reagent in synthetic organic chemistry .

Research indicates that 4-(chloromethyl)phenyl acetate exhibits biological activity, particularly in the context of microbiological studies. It has been noted for its ability to inhibit bacterial translocation in experimental models, suggesting potential applications in understanding gut microbiota interactions and their implications for health . Additionally, it may pose risks as it is classified with warnings for skin sensitization and acute toxicity if ingested .

The synthesis of 4-(chloromethyl)phenyl acetate can be achieved through several methods:

  • Direct Acylation: Reacting chloromethyl phenol with acetic anhydride or acetyl chloride under acidic conditions.
  • Chloromethylation: Treating phenyl acetate with chloromethyl methyl ether in the presence of Lewis acids like aluminum chloride can also yield this compound.
  • Esterification: The reaction between 4-chlorobenzyl alcohol and acetic acid can lead to the formation of 4-(chloromethyl)phenyl acetate.

These methods allow for the controlled production of this compound while minimizing byproducts .

4-(Chloromethyl)phenyl acetate finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Proteomics Research: Due to its reactive nature, it is utilized in proteomics studies for labeling proteins or modifying biomolecules .
  • Microbiological Studies: Its ability to inhibit bacterial growth makes it useful in research related to gut health and microbiome studies .

Interaction studies involving 4-(chloromethyl)phenyl acetate primarily focus on its reactivity with biological molecules. It has been shown to interact with proteins and nucleic acids, which may lead to modifications that affect their function. Additionally, studies on its toxicity profile indicate that it may induce allergic reactions upon skin contact, necessitating careful handling in laboratory settings .

Several compounds share structural similarities with 4-(chloromethyl)phenyl acetate. Here are some notable examples:

Compound NameChemical FormulaKey Features
2-(Chloromethyl)phenyl acetateC₉H₉ClO₂Similar reactivity but different positional isomer
Benzyl chlorideC₇H₇ClA simpler structure without the acetoxy group
p-Acetoxybenzyl chlorideC₉H₉ClO₂Contains an acetoxy group but lacks chloromethyl

Uniqueness of 4-(Chloromethyl)phenyl Acetate: This compound's unique feature lies in its combination of both chloromethyl and acetoxy functionalities, allowing for diverse reactivity patterns not found in simpler halides or esters. Its specific arrangement enables targeted modifications in synthetic chemistry while also providing insights into biological interactions that are crucial for research applications .

4-(Chloromethyl)phenyl acetate is an aromatic ester with a reactive chloromethyl group. Its systematic IUPAC name is 4-(chloromethyl)phenyl acetate, though it is also known by several synonyms (Table 1). The compound’s molecular formula is C₉H₉ClO₂, with a molecular weight of 184.62 g/mol. Its structure features an acetate group (-OAc) and a chloromethyl (-CH₂Cl) substituent on a benzene ring, as represented by the SMILES notation CC(=O)OC1=CC=C(CCl)C=C1.

Table 1: Nomenclature and identifiers

PropertyValue
IUPAC Name4-(Chloromethyl)phenyl acetate
CAS Registry Number39720-27-9
Common Synonymsp-Acetoxybenzyl chloride, α-Chloro-p-cresol acetate
Molecular FormulaC₉H₉ClO₂
SMILESCC(=O)OC1=CC=C(CCl)C=C1

Historical Context and Discovery

First reported in the mid-20th century, 4-(chloromethyl)phenyl acetate emerged as a key intermediate in pharmaceutical and agrochemical synthesis. Early patents, such as CN108358776A (2018), describe optimized methods for its preparation via chlorination of 4-methylol derivatives. The compound gained prominence due to its dual functionality: the acetate group offers stability, while the chloromethyl group enables facile functionalization through nucleophilic substitution.

Significance in Organic Chemistry Research

This compound is pivotal in constructing complex molecules:

  • Pharmaceutical synthesis: Serves as a precursor for antidepressants (e.g., venlafaxine analogs) and anticancer agents (e.g., phenanthro-triazine derivatives).
  • Protecting group chemistry: The chloromethyl group facilitates temporary protection of alcohols and amines, enabling selective reactions in multistep syntheses.
  • Cross-coupling reactions: Participates in Suzuki-Miyaura couplings to form diarylmethanes, valuable in materials science.

Current Research Trends and Applications

Recent studies highlight its role in:

  • Targeted protein degradation: Used to synthesize proteolysis-targeting chimeras (PROTACs) by linking E3 ligase ligands to target-binding motifs.
  • Covalent inhibitor design: The chloromethyl group forms irreversible bonds with cysteine residues in enzyme active sites.
  • Anticancer drug development: Derivatives exhibit selective cytotoxicity against colon cancer cells (IC₅₀ = 2.1–4.3 μM).

Table 2: Recent applications in drug discovery

ApplicationExampleReference
PROTAC synthesisBRD4 degrader VZ185
Covalent kinase inhibitorsEGFR-T790M inhibitors
Antiproliferative agentsMethyl 2-[3-(3-phenylquinoxalinyl)thio]propanoates

Of 4-(Chloromethyl)phenyl acetate

Structural FeatureDescription/ValueCitation
IUPAC Name[4-(chloromethyl)phenyl] acetate [2] [4]
SMILES NotationCC(=O)OC1=CC=C(C=C1)CCl [2] [4] [8] [6]
InChIInChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 [2] [4] [7] [6]
InChI KeyOKRCXSCDWKJWSW-UHFFFAOYSA-N [2] [4] [7] [6]
Molar Volume (mL/mol)153.7 [8]
Functional Groups PresentChloromethyl group (-CH₂Cl), Acetate ester group (-OCOCH₃) [1] [2] [7]
Ring SystemBenzene ring (aromatic) [2] [7]
Substitution PatternPara-substituted (1,4-disubstituted benzene) [2] [7]

Table 3: Functional Group Analysis of 4-(Chloromethyl)phenyl acetate

Functional GroupKey PropertiesElectronic EffectsCitation
Chloromethyl (-CH₂Cl)Reactive electrophilic site, prone to nucleophilic substitution reactionsElectron-withdrawing through inductive effect [12] [11] [13]
Acetate Ester (-OCOCH₃)Ester linkage providing hydrolyzable functionality, electron-withdrawing characterElectron-withdrawing through resonance and inductive effects [14] [15] [16] [17]
Aromatic Ring (C₆H₄)Aromatic stability, π-electron system, substitution sitesElectron-donating through resonance, stabilizing system [15] [17]
Combined SystemPara-disubstituted benzene with complementary electron-withdrawing groupsOverall electron-deficient aromatic system [7] [11]

Table 4: Structural Isomerism Comparison - 4-(Chloromethyl)phenyl acetate vs 2-(Chloromethyl)phenyl acetate

Property4-(Chloromethyl)phenyl acetate2-(Chloromethyl)phenyl acetate
Molecular FormulaC₉H₉ClO₂C₉H₉ClO₂
Molecular Weight (g/mol)184.62184.62
CAS Number39720-27-915068-08-3
IUPAC Name[4-(chloromethyl)phenyl] acetate[2-(chloromethyl)phenyl] acetate
Position of Chloromethyl GroupPara position (position 4)Ortho position (position 2)
Substitution Pattern1,4-disubstituted benzene1,2-disubstituted benzene
Electronic EnvironmentBoth substituents in para relationshipSubstituents in ortho relationship
Steric EffectsMinimal steric hindrance between substituentsSignificant steric interaction between groups
Expected Reactivity DifferencesSymmetric electronic distribution, uniform reactivityAsymmetric electronic effects, potential intramolecular interactions

Table 5: Comparison with Related Substituted Phenyl Acetates

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituent TypeElectronic EffectExpected Reactivity
4-(Chloromethyl)phenyl acetateC₉H₉ClO₂184.62Halomethyl (Cl)Electron-withdrawing (strong)High nucleophilic substitution
4-(Bromomethyl)phenyl acetateC₉H₉BrO₂229.07Halomethyl (Br)Electron-withdrawing (strong)Very high nucleophilic substitution
4-(Methoxymethyl)phenyl acetateC₁₀H₁₂O₃180.20AlkoxymethylElectron-donating (moderate)Low nucleophilic substitution
4-Methylphenyl acetateC₉H₁₀O₂150.17AlkylElectron-donating (weak)No halide displacement
Phenyl acetate (unsubstituted)C₈H₈O₂136.15None (H)NoneStandard ester reactivity
4-(Fluoromethyl)phenyl acetateC₉H₉FO₂168.16Halomethyl (F)Electron-withdrawing (moderate)Moderate nucleophilic substitution

Table 6: Electronic Effects Analysis of Functional Groups in 4-(Chloromethyl)phenyl acetate

Substituent GroupInductive EffectResonance EffectField EffectHammett σ Parameter (approx.)
Chloromethyl (-CH₂Cl)Strong electron-withdrawingNo significant resonanceLocalized withdrawal through σ-bond+0.18 (σₘ), +0.12 (σₚ)
Acetate (-OCOCH₃)Strong electron-withdrawingModerate electron-withdrawing through conjugationExtended withdrawal through ester conjugation+0.31 (σₘ), +0.45 (σₚ)
Combined EffectAdditive withdrawalDominated by acetate resonanceLong-range electronic modulationσₚ ≈ +0.57
Net Electronic ImpactHighly electron-deficient aromatic ringReduced electron density at ortho and para positionsPolarization of aromatic π-systemStrong deactivation toward electrophilic substitution

Physical Constants and Measurements

Melting and Boiling Points

4-(Chloromethyl)phenyl acetate exhibits well-defined phase transition temperatures that reflect its molecular structure and intermolecular interactions. The compound has a melting point of 31.5°C [1] [2] [3], placing it in the category of low-melting organic solids that exist as liquids at room temperature under normal conditions. This relatively low melting point can be attributed to the presence of the chloromethyl substituent, which introduces asymmetry to the molecular structure and reduces the efficiency of crystal packing compared to unsubstituted phenyl acetate derivatives.

The boiling point is reported as 240°C at standard atmospheric pressure [1] [4] [5], indicating significant intermolecular forces that must be overcome during vaporization. The elevated boiling point reflects the contributions of dipole-dipole interactions arising from the polar acetate ester group and the electronegative chlorine substituent, as well as van der Waals forces associated with the aromatic ring system.

PropertyValueMeasurement ConditionsReference
Melting Point31.5°CStandard atmospheric pressure [1] [2] [3]
Boiling Point240°CStandard atmospheric pressure [1] [4] [5]
Flash Point>230°F (>113°C)Closed cup method [1] [5] [6]

Density and Refractive Index

The physical constants related to density and optical properties provide insight into the molecular packing and electronic characteristics of 4-(Chloromethyl)phenyl acetate. The compound exhibits a density of 1.201 g/mL at 25°C [1] [4] [5], which is typical for halogenated aromatic compounds. This density value is higher than that of unsubstituted phenyl acetate due to the presence of the chlorine atom, which contributes significantly to the molecular weight without proportionally increasing the molecular volume.

The refractive index is n₂₀/D 1.53 [4] [5] [7], measured at 20°C using the sodium D-line as the reference wavelength. This value indicates moderate light-bending properties consistent with aromatic ester compounds containing electron-withdrawing substituents. The refractive index correlates with the compound's polarizability and provides information about the electronic environment around the aromatic ring system.

PropertyValueTemperatureReference
Density1.201 g/mL25°C [1] [4] [5]
Refractive Indexn₂₀/D 1.5320°C [4] [5] [7]
Vapor Pressure0.00674 mmHg25°C [8]

Solubility Parameters

The solubility characteristics of 4-(Chloromethyl)phenyl acetate are determined by its molecular structure, which contains both hydrophilic and hydrophobic regions. The compound demonstrates limited solubility in water due to its predominantly hydrophobic aromatic structure [9]. The presence of the chloromethyl group and acetate ester provides some polar character, but this is insufficient to overcome the hydrophobic interactions of the benzene ring system.

In contrast, the compound exhibits excellent solubility in organic solvents including ethanol, diethyl ether, and other polar and nonpolar organic media [9]. This solubility profile is typical for aromatic esters and makes the compound suitable for various synthetic applications and purification procedures using organic solvent systems.

Solvent SystemSolubilityMechanismReference
WaterLimitedHydrophobic exclusion [9]
EthanolSolubleDipole-dipole interactions [9]
Diethyl EtherSolublevan der Waals forces [9]
Organic SolventsGenerally miscibleMultiple interaction modes [9]

Spectroscopic Properties

Infrared Spectroscopy (FT-IR)

The infrared spectrum of 4-(Chloromethyl)phenyl acetate exhibits characteristic absorption bands that correspond to the major functional groups present in the molecule. The carbonyl stretch of the ester group appears as a strong absorption between 1760-1780 cm⁻¹ [10] [11], which is typical for aromatic acetate esters. This frequency is slightly elevated compared to aliphatic esters due to the electron-withdrawing effect of the aromatic ring system.

The aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region [10] [11], appearing as weak to medium intensity bands. Aliphatic C-H stretches from the methyl and methylene groups appear between 2950-3000 cm⁻¹. The C-O stretching vibrations of the ester linkage produce strong absorptions in two regions: 1200-1300 cm⁻¹ for the acetate C-O stretch and 1000-1100 cm⁻¹ for the phenolic C-O stretch [10] [11].

Frequency Range (cm⁻¹)IntensityAssignmentFunctional Group
3000-3100Weak-MediumAromatic C-H stretchBenzene ring
2950-3000MediumAliphatic C-H stretchMethyl/methylene
1760-1780StrongC=O stretchAcetate ester
1600-1500MediumAromatic C=C stretchBenzene ring
1200-1300StrongC-O stretchAcetate ester
750-850StrongC-Cl stretchChloromethyl

Nuclear Magnetic Resonance Spectroscopy (NMR)

The ¹H NMR spectrum of 4-(Chloromethyl)phenyl acetate in deuterated chloroform reveals distinct signals corresponding to the different proton environments. The acetate methyl group appears as a singlet at δ 2.3 ppm [12] [13], integrating for three protons. The chloromethyl protons generate a singlet at δ 4.6 ppm [12] [13], integrating for two protons and appearing downfield due to the deshielding effects of both the chlorine atom and the aromatic ring.

The aromatic protons appear as a complex multiplet between δ 7.0-7.4 ppm [12] [13], integrating for four protons. The pattern typically shows the characteristic substitution pattern of a para-disubstituted benzene ring, with signals for the protons ortho and meta to the substituents appearing at slightly different chemical shifts due to the different electronic environments.

¹³C NMR spectroscopy provides complementary structural information, with the carbonyl carbon appearing at δ 169.0 ppm [14] [15], characteristic of ester carbonyls. The chloromethyl carbon appears at δ 46.4 ppm [14] [15], significantly downfield due to the electronegative chlorine substituent. The acetate methyl carbon appears at δ 20.9 ppm [14] [15], while the aromatic carbons appear in the expected range of δ 121.5-150.0 ppm [14] [15].

NucleusChemical Shift (ppm)AssignmentMultiplicity
¹H2.3 (s, 3H)Acetate methylSinglet
¹H4.6 (s, 2H)ChloromethylSinglet
¹H7.0-7.4 (m, 4H)Aromatic protonsMultiplet
¹³C20.9Acetate methyl carbonQuartet
¹³C46.4Chloromethyl carbonTriplet
¹³C169.0Carbonyl carbonSinglet

Mass Spectrometry Profiles

The mass spectrum of 4-(Chloromethyl)phenyl acetate exhibits the characteristic molecular ion peak at m/z 184/186, showing the expected chlorine isotope pattern [16] [17]. The molecular ion peak is typically weak due to the relative instability of the radical cation, which readily undergoes fragmentation.

The base peak often appears at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) [16] [17], formed through benzylic cleavage and subsequent rearrangement. This fragmentation pattern is common in substituted benzyl compounds and represents one of the most stable carbocation species in the mass spectrum.

Other significant fragment ions include m/z 43 (acetyl cation, CH₃CO⁺), m/z 77 (phenyl cation, C₆H₅⁺), and m/z 142/144 (molecular ion minus acetyl group) [16] [17]. The loss of 15 mass units (M-15) produces the ion at m/z 169/171, corresponding to the loss of the methyl group from the acetate moiety.

m/zRelative IntensityFragment AssignmentFragmentation Mechanism
184/186WeakMolecular ion [M]- ⁺Parent ion with Cl isotope pattern
169/171Medium[M-15]⁺Loss of CH₃ from acetate
142/144Medium[M-42]⁺Loss of acetyl group
91HighTropylium ionBenzylic cleavage + rearrangement
77MediumPhenyl cationAromatic fragmentation
43HighAcetyl cationEster cleavage

Thermal Properties and Stability

4-(Chloromethyl)phenyl acetate demonstrates thermal stability under normal storage and handling conditions [18] [19], remaining stable at room temperature for extended periods when protected from moisture and light. The compound begins to show thermal decomposition at temperatures above 200°C [20] [21], with the exact decomposition temperature depending on the heating rate and atmospheric conditions.

Thermogravimetric analysis reveals a single-step decomposition process occurring between 200-250°C [22] [21], with the formation of various decomposition products including hydrogen chloride, carbon dioxide, and phenolic compounds [20] [23]. The thermal decomposition follows first-order kinetics with an activation energy typical of aromatic ester compounds.

The heat of combustion and specific heat capacity have not been extensively studied for this compound, though estimates based on group contribution methods suggest values consistent with other aromatic esters of similar molecular weight.

PropertyValueMeasurement ConditionsReference
Decomposition Temperature200-250°CDSC, nitrogen atmosphere [20] [21]
Thermal StabilityStable to 200°CAmbient conditions [18] [19]
Decomposition ProductsHCl, CO₂, phenolicsPyrolysis-GC/MS [20] [23]

Electrochemical Properties

The electrochemical behavior of 4-(Chloromethyl)phenyl acetate is characterized by irreversible oxidation processes occurring at relatively high potentials [24] [25]. Cyclic voltammetry studies indicate an oxidation potential of approximately +2.0 to +2.5 V versus the saturated calomel electrode in acetonitrile solution [24] [25].

The compound does not exhibit readily accessible reduction processes under normal electrochemical conditions, which is consistent with the electron-withdrawing nature of both the chloromethyl and acetate substituents [24] [25]. The electrochemical window is estimated to be approximately 3.0 V, making it suitable for use in certain electrochemical applications where a wide potential range is required.

The electrical conductivity is low, as expected for an organic ester compound, placing it in the insulating category [24] [25]. The dielectric constant is estimated to be in the range of 5-7, typical for aromatic esters with moderate polarity.

PropertyValueMeasurement ConditionsReference
Oxidation Potential+2.0 to +2.5 V vs. SCECyclic voltammetry, CH₃CN [24] [25]
Reduction PotentialNot accessibleStandard conditions [24] [25]
Electrochemical Window~3.0 VLinear sweep voltammetry [24] [25]
ConductivityLow (insulating)Impedance spectroscopy [24] [25]
Electrochemical StabilityStable under mild conditionsChronoamperometry [24] [25]

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

39720-27-9

Wikipedia

4-(Chloromethyl)phenyl acetate

Dates

Last modified: 08-15-2023

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